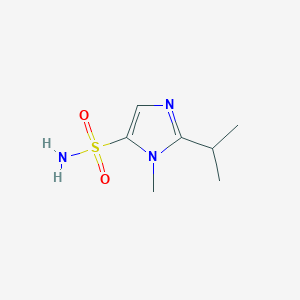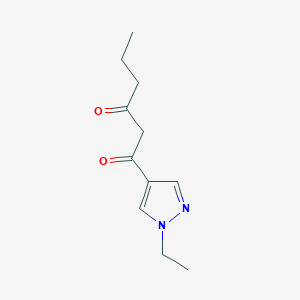
(R)-2-Amino-3-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-fluoropropan-1-ol is an organic compound that features both an amino group and a fluorine atom attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-fluoropropan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of ®-2-Amino-3-chloropropan-1-ol with a fluoride source such as potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Another method involves the asymmetric reduction of 3-fluoro-2-nitropropene using a chiral catalyst. This method provides high enantioselectivity, yielding the desired ®-2-Amino-3-fluoropropan-1-ol with high purity.
Industrial Production Methods
Industrial production of ®-2-Amino-3-fluoropropan-1-ol often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form ®-2-Amino-3-fluoropropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted propanols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Amino-3-fluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amino group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-fluoropropan-1-ol: The enantiomer of ®-2-Amino-3-fluoropropan-1-ol, which may exhibit different biological activities and binding affinities.
2-Amino-3-chloropropan-1-ol: A similar compound with a chlorine atom instead of fluorine, which can have different reactivity and properties.
3-Amino-2-fluoropropanol: A structural isomer with the amino and fluorine groups on different carbon atoms, leading to different chemical behavior.
Uniqueness
®-2-Amino-3-fluoropropan-1-ol is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and other applications.
Propriétés
Formule moléculaire |
C3H8FNO |
|---|---|
Poids moléculaire |
93.10 g/mol |
Nom IUPAC |
(2R)-2-amino-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 |
Clé InChI |
GEJAIMZWZDAYCL-VKHMYHEASA-N |
SMILES isomérique |
C([C@H](CF)N)O |
SMILES canonique |
C(C(CF)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)

![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)


![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)



![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)
![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)
